N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4,5-trifluorophenyl)acetamide
Description
N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4,5-trifluorophenyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a triazole ring, an oxolane ring, and a trifluorophenyl group, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4,5-trifluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c15-9-5-11(17)10(16)3-8(9)4-14(22)19-12-6-23-7-13(12)21-2-1-18-20-21/h1-3,5,12-13H,4,6-7H2,(H,19,22)/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIAXGGXRULFEA-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N2C=CN=N2)NC(=O)CC3=CC(=C(C=C3F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)N2C=CN=N2)NC(=O)CC3=CC(=C(C=C3F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4,5-trifluorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Synthesis of the Oxolane Ring: The oxolane ring can be synthesized via a cyclization reaction involving a diol and an appropriate acid catalyst.
Attachment of the Trifluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4,5-trifluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The trifluorophenyl group enhances the compound’s binding affinity and stability, while the oxolane ring provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4-difluorophenyl)acetamide
- N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4,6-trifluorophenyl)acetamide
Uniqueness
N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-2-(2,4,5-trifluorophenyl)acetamide is unique due to the specific positioning of the trifluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
